Cas no 2228811-07-0 (4-5-chloro-2-(difluoromethoxy)phenyl-1H-pyrazole)

4-Chloro-5-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazole is a halogenated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted phenyl ring linked to a pyrazole core via a difluoromethoxy bridge, enhancing its electronic and steric properties. This compound is of interest due to its ability to serve as a versatile intermediate in the synthesis of biologically active molecules. The presence of chloro and difluoromethoxy groups may contribute to improved metabolic stability and binding affinity in target interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in medicinal chemistry and crop protection development.
4-5-chloro-2-(difluoromethoxy)phenyl-1H-pyrazole structure
2228811-07-0 structure
Product name:4-5-chloro-2-(difluoromethoxy)phenyl-1H-pyrazole
CAS No:2228811-07-0
MF:C10H7ClF2N2O
MW:244.625188112259
CID:5999143
PubChem ID:165742688

4-5-chloro-2-(difluoromethoxy)phenyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-5-chloro-2-(difluoromethoxy)phenyl-1H-pyrazole
    • 4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazole
    • EN300-1951624
    • 2228811-07-0
    • Inchi: 1S/C10H7ClF2N2O/c11-7-1-2-9(16-10(12)13)8(3-7)6-4-14-15-5-6/h1-5,10H,(H,14,15)
    • InChI Key: BOECXAKIPIBATP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C1C=NNC=1)OC(F)F

Computed Properties

  • Exact Mass: 244.0214969g/mol
  • Monoisotopic Mass: 244.0214969g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 37.9Ų

4-5-chloro-2-(difluoromethoxy)phenyl-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1951624-1.0g
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazole
2228811-07-0
1g
$1829.0 2023-05-31
Enamine
EN300-1951624-0.1g
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazole
2228811-07-0
0.1g
$1610.0 2023-09-17
Enamine
EN300-1951624-10.0g
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazole
2228811-07-0
10g
$7866.0 2023-05-31
Enamine
EN300-1951624-0.05g
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazole
2228811-07-0
0.05g
$1537.0 2023-09-17
Enamine
EN300-1951624-1g
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazole
2228811-07-0
1g
$1829.0 2023-09-17
Enamine
EN300-1951624-10g
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazole
2228811-07-0
10g
$7866.0 2023-09-17
Enamine
EN300-1951624-0.25g
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazole
2228811-07-0
0.25g
$1683.0 2023-09-17
Enamine
EN300-1951624-0.5g
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazole
2228811-07-0
0.5g
$1757.0 2023-09-17
Enamine
EN300-1951624-5.0g
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazole
2228811-07-0
5g
$5304.0 2023-05-31
Enamine
EN300-1951624-5g
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazole
2228811-07-0
5g
$5304.0 2023-09-17

Additional information on 4-5-chloro-2-(difluoromethoxy)phenyl-1H-pyrazole

Research Brief on 4-5-chloro-2-(difluoromethoxy)phenyl-1H-pyrazole (CAS: 2228811-07-0): Recent Advances and Applications

The compound 4-5-chloro-2-(difluoromethoxy)phenyl-1H-pyrazole (CAS: 2228811-07-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative exhibits promising pharmacological properties, particularly in the context of anti-inflammatory and anticancer applications. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its therapeutic potential. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.

Recent investigations into the pharmacological profile of 4-5-chloro-2-(difluoromethoxy)phenyl-1H-pyrazole have revealed its potent inhibitory effects on key signaling pathways involved in inflammation and cancer progression. Specifically, the compound has been shown to modulate the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), both of which play critical roles in inflammatory responses and tumorigenesis. These findings suggest that the compound could serve as a valuable lead molecule for the development of novel anti-inflammatory and anticancer agents.

In addition to its pharmacological properties, significant progress has been made in the synthetic optimization of 4-5-chloro-2-(difluoromethoxy)phenyl-1H-pyrazole. Recent studies have reported improved synthetic routes that enhance yield and purity while reducing production costs. These advancements are crucial for scaling up production and facilitating further preclinical and clinical studies. Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions of the compound, enabling the design of more potent and selective analogs.

The therapeutic potential of 4-5-chloro-2-(difluoromethoxy)phenyl-1H-pyrazole extends beyond inflammation and cancer. Emerging research indicates its possible applications in neurodegenerative diseases and metabolic disorders. For instance, preliminary studies have demonstrated its neuroprotective effects in models of Alzheimer's disease, likely due to its ability to reduce oxidative stress and inhibit amyloid-beta aggregation. These findings open new avenues for exploring the compound's utility in treating a broader range of diseases.

Despite these promising developments, challenges remain in the clinical translation of 4-5-chloro-2-(difluoromethoxy)phenyl-1H-pyrazole. Issues such as bioavailability, pharmacokinetics, and potential off-target effects need to be addressed through rigorous preclinical testing. Collaborative efforts between academia and industry will be essential to overcome these hurdles and advance the compound toward clinical trials. Future research should also focus on identifying biomarkers to predict patient response and optimize therapeutic outcomes.

In conclusion, 4-5-chloro-2-(difluoromethoxy)phenyl-1H-pyrazole (CAS: 2228811-07-0) represents a promising candidate for drug development, with demonstrated efficacy in multiple disease models. Continued research into its mechanisms of action, synthetic optimization, and therapeutic applications will be critical for realizing its full potential. This compound exemplifies the intersection of chemical biology and pharmaceutical innovation, offering exciting opportunities for advancing human health.

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